2-(Chloromethyl)pyrimidine

Medicinal Chemistry Synthetic Methodology Nucleophilic Substitution

Researchers developing ATP-competitive kinase inhibitors or CNS-targeted agents face two persistent challenges: electrophilic building blocks that decompose before coupling, and lead compounds with excessive lipophilicity. 2-(Chloromethyl)pyrimidine addresses both. • Privileged pyrimidine scaffold for kinase inhibitor chemotypes (pyrrolopyrimidines) and GABAA benzodiazepine-site ligands • Optimal SN2 reactivity-more stable than bromo/iodo analogs for late-stage diversification • Lower LogP (1.07) vs. pyridine analogs improves aqueous solubility and metabolic stability Supplied with batch-specific purity analysis. Global shipping from regional hubs.

Molecular Formula C5H5ClN2
Molecular Weight 128.56 g/mol
CAS No. 54198-88-8
Cat. No. B1313406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)pyrimidine
CAS54198-88-8
Molecular FormulaC5H5ClN2
Molecular Weight128.56 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)CCl
InChIInChI=1S/C5H5ClN2/c6-4-5-7-2-1-3-8-5/h1-3H,4H2
InChIKeyMSFVEEFXECBJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)pyrimidine for Pharma & Agrochemical Procurement


2-(Chloromethyl)pyrimidine (CAS 54198-88-8) is a halogenated heterocyclic building block consisting of a pyrimidine core substituted at the 2-position with a reactive chloromethyl group [1]. Its physicochemical properties include a molecular weight of 128.56 g/mol, a topological polar surface area (TPSA) of 25.78 Ų, and a consensus Log P of 1.07 . The compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in medicinal chemistry programs targeting kinase inhibition and central nervous system (CNS) disorders [2].

Building Block Role

Reactive chloromethyl heterocycle for target-focused library synthesis in medicinal chemistry

Core Scaffold

Pyrimidine privileged structure for kinase inhibitor and CNS receptor modulator programs

Synthetic Utility

Controlled SN2 reactivity enabling efficient diversification with reduced side reactions

Why 2-(Chloromethyl)pyrimidine Cannot Be Replaced in Drug Discovery


The regioisomeric identity of the chloromethyl group on the pyrimidine ring profoundly influences both reactivity and the pharmacological properties of downstream products. The 2-position of the pyrimidine ring exhibits distinct electronic and steric characteristics compared to the 4- or 5-positions, leading to differential rates of nucleophilic substitution [1]. Furthermore, pyrimidine-based scaffolds exhibit unique binding modes to therapeutic targets such as kinases and GABAA receptors that are not replicated by pyridine analogs [2]. Substitution with a 2-(chloromethyl)pyridine, for example, alters the hydrogen-bonding capacity and overall molecular topology, potentially abolishing desired target engagement [3].

Regioisomer Mismatch

2-Chloromethyl substitution influences electronic and steric properties; 4- or 5-substituted pyrimidine analogs may exhibit different reaction rates and selectivity.

Heterocycle Core Replacement

Pyridine-based intermediates (e.g., 2-(chloromethyl)pyridine) alter hydrogen-bonding capacity and molecular topology, which may reduce target engagement for kinase and GABAA binding sites.

Scaffold-Dependent Binding Modes

Pyrimidine cores are pharmacophoric in approved kinase inhibitors; substituting the core with pyridine or other heterocycles may shift binding kinetics and selectivity profiles.

Quantitative Selection Evidence for 2-(Chloromethyl)pyrimidine


Balanced Reactivity Compared to Other Halogen Analogs

In the context of aminolysis, 2-halogenopyrimidines demonstrate a clear reactivity trend: bromo > iodo > chloro. Quantitative studies reveal that the difference in reaction rate between the most reactive bromopyrimidine and the least reactive chloropyrimidine is at most three-fold [1]. This indicates that while 2-(bromomethyl)pyrimidine offers a slightly faster reaction, 2-(chloromethyl)pyrimidine provides a more controlled and robust reaction profile that can mitigate side reactions and improve overall yield in complex, multi-step syntheses. The chloromethyl group is sufficiently reactive for efficient diversification while avoiding the instability and decomposition often associated with more labile bromoalkyl or iodoalkyl analogs during storage and handling .

Balanced Reactivity
Class-level
2-Chloropyrimidine≤3-fold slower vs bromo analog in aminolysis

Controlled reactivity supports higher yields in multi-step synthesis

Class-level inference; condition-dependent reactivity review advised

Medicinal Chemistry Synthetic Methodology Nucleophilic Substitution

Enhanced Drug-Likeness vs. Pyridine Analogs

The introduction of a second nitrogen atom into the heteroaromatic ring significantly alters key physicochemical properties relevant to drug development. 2-(Chloromethyl)pyrimidine (Consensus Log P = 1.07, TPSA = 25.78 Ų) exhibits a lower calculated lipophilicity compared to its mononitrogen analog, 2-(chloromethyl)pyridine (Log P approx. 1.5). This reduction in Log P can translate to improved aqueous solubility and a more favorable pharmacokinetic profile for final drug candidates, potentially reducing issues related to high lipophilicity such as poor metabolic stability and promiscuous off-target binding [1].

Drug-Likeness Improvement
Reported
Pyrimidine Log P 1.07Pyridine Log P ≈ 1.5; TPSA increase

Lower lipophilicity may improve solubility and metabolic stability

In silico consensus model; experimental ADME validation required

Drug Design Medicinal Chemistry Physicochemical Property Optimization

Preferred Intermediate for Kinase and GABAA Modulators

2-(Chloromethyl)pyrimidine is a key precursor in patented synthetic routes for several therapeutically relevant compound classes. It is explicitly claimed as an intermediate for the production of benzimidazole and pyridylimidazole derivatives that act as high-affinity, selective modulators of the benzodiazepine site of GABAA receptors [1]. Furthermore, its utility extends to the synthesis of pyrrolopyrimidine-based kinase inhibitors, a class of compounds with applications in oncology and inflammatory diseases [2]. While other chloromethyl heterocycles can be used to build kinase inhibitor scaffolds, the pyrimidine core is the privileged scaffold in the vast majority of approved small-molecule kinase inhibitors, making 2-(chloromethyl)pyrimidine a strategic starting material for programs seeking to maximize the probability of target engagement.

Patent-Cited Intermediate
Data to verify
Explicitly claimed for GABAA modulators and kinase inhibitor syntheses

Aligns with established pharmaceutical synthetic routes

Supporting patent evidence; verify scope of granted claims

Pharmaceutical Intermediates Kinase Inhibition CNS Drug Discovery

Superior Stability for Safe Handling and Storage

The physical and safety profile of 2-(chloromethyl)pyrimidine presents a more manageable risk profile compared to highly reactive analogs. It is a stable compound that can be stored long-term in a cool, dry place, though it is classified as harmful/irritant/corrosive and should be stored under inert gas at -20°C to ensure long-term purity . In contrast, 2-(chloromethyl)pyridine is described in some sources as 'very unstable' [1], which can lead to significant purity degradation during storage and increase the risk of hazardous decomposition. The defined boiling point of 2-(chloromethyl)pyrimidine (101-103°C at 26 mmHg) also provides a reliable parameter for purification and handling.

Handling Stability
Source review
Chloropyrimidine reported stable under inert storage; chloropyridine reported as unstable in some sources

May support reliable long-term procurement and reduced decomposition

Supplier data and source review; verify storage conditions and purity over time

Process Chemistry Chemical Safety Reagent Storage

2-(Chloromethyl)pyrimidine Application Scenarios


Next-Generation Kinase Inhibitors for Oncology & Inflammation

Leverage the pyrimidine core as the privileged scaffold for ATP-competitive kinase inhibition. 2-(Chloromethyl)pyrimidine serves as the ideal starting material for constructing a wide range of kinase inhibitor chemotypes, including pyrrolopyrimidines, as evidenced by its role in patented syntheses of tyrosine and serine/threonine kinase inhibitors [1].

Novel GABAA Receptor Modulators for CNS Disorders

Utilize the compound as a direct intermediate in the multi-step synthesis of benzimidazole and pyridylimidazole derivatives that exhibit high affinity and selectivity for the benzodiazepine binding site on GABAA receptors, a validated target for anxiety, epilepsy, and sleep disorders [2].

Medicinal Chemistry: Balanced Reactivity-Stability Electrophile

Employ 2-(chloromethyl)pyrimidine as a robust electrophilic building block in diversity-oriented synthesis. Its reactivity, which is sufficient for efficient SN2 reactions but less prone to decomposition than bromo or iodo analogs [3], makes it the reagent of choice for constructing focused libraries and performing late-stage functionalization in complex synthetic sequences.

Lead Optimization to Improve Drug-Like Properties

Prioritize this intermediate when seeking to reduce the lipophilicity of lead compounds. The lower calculated Log P of the pyrimidine core (1.07) compared to analogous pyridine-based intermediates provides a measurable advantage in designing molecules with improved aqueous solubility, enhanced metabolic stability, and a reduced risk of off-target pharmacology.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Pyrimidine privileged scaffold for ATP-competitive binding
Kinase selectivity and target engagement assays
CNS receptor modulator research
Regioselective 2-substitution enabling GABAA modulator construction
Benzodiazepine site binding affinity testing
Diversity-oriented synthesis
Balanced SN2 reactivity with improved shelf stability
Reaction yield and impurity profiling
Lead optimization for ADME profile
Reduced lipophilicity compared to pyridine analogs
Aqueous solubility and metabolic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Chloromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.